molecular formula C20H26O3Si B8159836 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde

Cat. No.: B8159836
M. Wt: 342.5 g/mol
InChI Key: QGZFJENLFFZJKU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and tert-butyldimethylsilyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride and subsequent benzylation. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale silylation and benzylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde exerts its effects depends on the specific reactions it undergoes. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The benzyloxy group can participate in various chemical transformations, making the compound versatile for different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-18-11-12-19(17(13-18)14-21)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFJENLFFZJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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